

Ofranergene Obadenovec: A Technical Guide to Molecular Targeting of Tumor Vasculature

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Compound of Interest

Compound Name: *Anticancer agent 111*

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Executive Summary

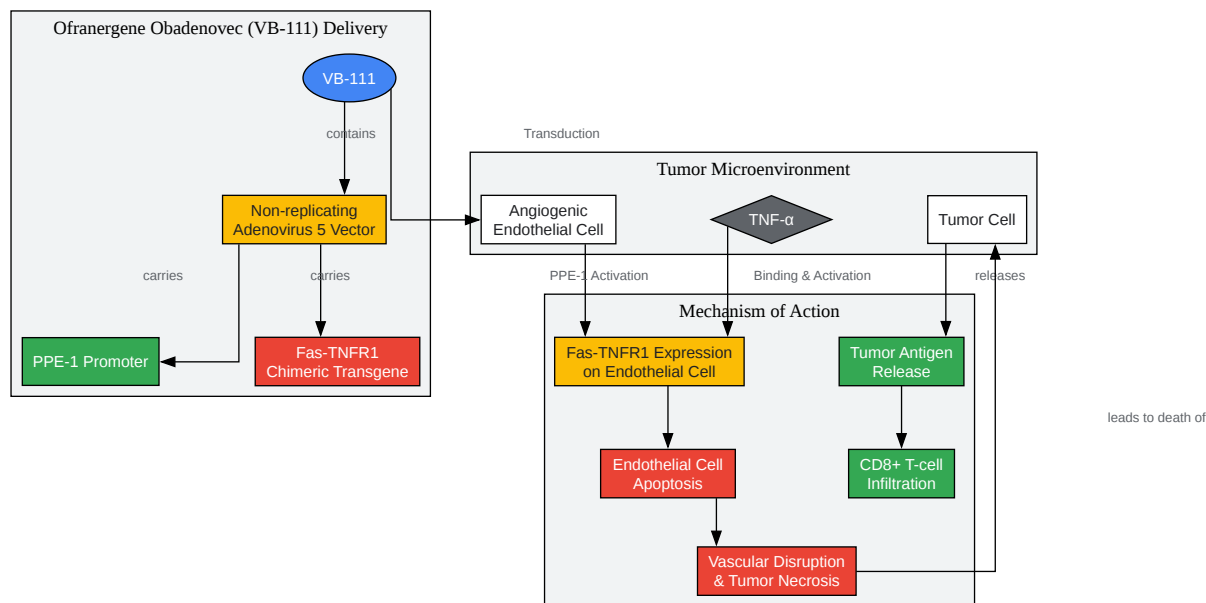
Ofranergene obadenovec (VB-111) is an investigational gene therapy agent designed to selectively destroy the vasculature of solid tumors through a dual mechanism of action: targeted apoptosis of angiogenic endothelial cells and subsequent induction of a tumor-specific immune response. This technical guide provides an in-depth overview of the molecular underpinnings, preclinical validation, and clinical evaluation of ofranergene obadenovec, with a focus on its core function as a tumor vasculature targeting agent. Detailed experimental protocols and quantitative data from key studies are presented to offer a comprehensive resource for the scientific community.

Molecular Design and Mechanism of Action

Ofranergene obadenovec is a non-replicating adenovirus 5 (Ad-5) vector engineered to deliver a pro-apoptotic transgene specifically to angiogenic endothelial cells.^{[1][2]} This specificity is achieved through a modified murine pre-proendothelin-1 (PPE-1) promoter that is activated in developing endothelial cells.^{[1][3]} The therapeutic payload is a chimeric gene encoding a fusion protein that combines the extracellular domain of the human Tumor Necrosis Factor Receptor 1 (TNFR1) with the intracellular death domain of the Fas receptor.^[2]

The proposed mechanism of action unfolds in a two-pronged attack:

- **Vascular Disruption:** Upon intravenous administration, the adenoviral vector transduces cells, but the PPE-1 promoter ensures that the Fas-TNFR1 transgene is expressed exclusively in angiogenic endothelial cells within the tumor microenvironment.[1][3] The abundance of TNF- α in the tumor milieu leads to the activation of the chimeric receptor, triggering the Fas signaling pathway and inducing apoptosis in these endothelial cells.[1] This targeted destruction of the tumor's blood supply leads to vascular disruption and subsequent tumor necrosis.[4]
- **Immune Activation:** The viral vector itself can act as an adjuvant, stimulating an innate immune response.[5] Furthermore, the targeted cell death within the tumor is thought to release tumor-associated antigens, leading to the activation of a specific anti-tumor immune response.[5] This is evidenced by the infiltration of cytotoxic CD8+ T-cells into the tumor, transforming an immunologically "cold" tumor into a "hot" one.[2][4][5]



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Ofranergene Obadenovec's dual mechanism of action.

Preclinical Data

In Vitro Endothelial Cell Apoptosis

Preclinical studies demonstrated the selective pro-apoptotic activity of ofranergene obadenovec in endothelial cells.

Cell Line	Treatment	Observation	Reference
Bovine Aortic Endothelial Cells (BAEC)	VB-111 (MOI 1,000)	Massive cell death by apoptosis	[6]
Human Umbilical Vein Endothelial Cells (HUVEC)	VB-111 (MOI 1,000)	Massive cell death by apoptosis	[6]
Non-endothelial cells	VB-111	No significant apoptosis	[6]

In Vivo Tumor Growth Inhibition and Vascular Targeting

Xenograft mouse models were utilized to assess the anti-tumor efficacy and vascular targeting of ofranergene obadenovec.

Tumor Model	Treatment	Tumor Growth Inhibition	Reduction in CD31 Staining (Vascular Density)	Reference
Follicular Thyroid Cancer Xenograft	VB-111	26.6% (P = 0.0596)	Significant (P < 0.05)	[3] [6]
Papillary Thyroid Cancer Xenograft	VB-111	34.4% (P = 0.0046)	Significant (P < 0.05)	[3] [6]
Anaplastic Thyroid Cancer Xenograft	VB-111	37.6% (P = 0.0249)	Significant (P < 0.05)	[3] [6]
Lewis Lung Carcinoma	VB-111	72% reduction in tumor burden	Increased CD8 T-cell infiltration	[7]
Glioblastoma (U87MG-luc2)	VB-111	Extended survival	Decreased vascular tumor density	[1]
Glioblastoma (U251-luc)	VB-111	Extended survival	Decreased vascular tumor density	[1]

Clinical Trial Data

Ofranergene obadenovec has been evaluated in several clinical trials, most notably in platinum-resistant ovarian cancer.

Phase I/II Study in Platinum-Resistant Ovarian Cancer (NCT01711970)

This study assessed the safety and efficacy of ofranergene obadenovec in combination with paclitaxel.

Parameter	Therapeutic Dose Cohort (n=17)	Sub-therapeutic Dose Cohort	p-value	Reference
CA-125 GCIG Response Rate	58%	-	-	[2]
Median Overall Survival (OS)	16.6 months	5.8 months	0.028	[2]

Tumor specimens from treated patients showed infiltration of cytotoxic CD8+ T-cells in areas of apoptotic cancer cells.[\[2\]](#)

Phase III OVAL Study in Platinum-Resistant Ovarian Cancer (NCT03398655)

This larger, randomized, double-blind, placebo-controlled trial evaluated the addition of ofranergene obadenovec to paclitaxel.

Parameter	Ofranergene Obadenovec + Paclitaxel (n=204)	Placebo + Paclitaxel (n=205)	Hazard Ratio (95% CI)	p-value	Reference
Median Progression- Free Survival (PFS)	5.29 months	5.36 months	1.03 (0.83– 1.29)	0.7823	[8]
Median Overall Survival (OS)	13.37 months	13.14 months	0.97 (0.75– 1.27)	0.8440	[8]
Objective Response Rate (RECIST 1.1)	28.9%	29.6%	-	-	[8]

The study did not meet its primary endpoints of improving PFS or OS.[\[8\]](#)

Experimental Protocols

In Vitro Endothelial Cell Apoptosis Assay

Objective: To determine the specific pro-apoptotic effect of ofranergene obadenovec on endothelial cells.

Methodology:

- Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) and a non-endothelial control cell line (e.g., HEK293) in appropriate media.
- Viral Infection: Infect cells with ofranergene obadenovec at a specific multiplicity of infection (MOI), for example, 1000.

- Incubation: Incubate the infected cells for a predetermined period (e.g., 48-72 hours) to allow for transgene expression and induction of apoptosis.
- Apoptosis Detection: Assess apoptosis using a standard method such as Annexin V/Propidium Iodide staining followed by flow cytometry.
- Data Analysis: Quantify the percentage of apoptotic cells in the endothelial and non-endothelial cell populations.



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Workflow for in vitro endothelial cell apoptosis assay.

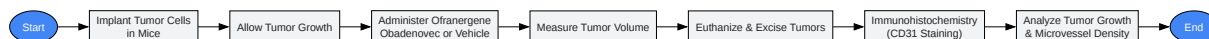
In Vivo Mouse Xenograft Model

Objective: To evaluate the anti-tumor efficacy and anti-angiogenic activity of ofranergene obadenovec in a living organism.

Methodology:

- Cell Implantation: Subcutaneously implant a human tumor cell line (e.g., a thyroid or ovarian cancer cell line) into immunodeficient mice (e.g., nude mice).
- Tumor Growth: Allow tumors to establish and reach a palpable size.
- Treatment: Administer ofranergene obadenovec intravenously at a specified dose and schedule. A control group should receive a vehicle control.
- Tumor Measurement: Measure tumor volume regularly using calipers.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors.
- Immunohistochemistry: Fix, embed, and section the tumors. Perform immunohistochemical staining for CD31 to assess microvessel density.

- **Data Analysis:** Compare tumor growth curves and microvessel density between the treatment and control groups.



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Workflow for in vivo mouse xenograft study.

Analysis of Tumor Infiltrating Lymphocytes

Objective: To assess the immunomodulatory effects of ofranergene obadenovec by quantifying immune cell infiltration into the tumor.

Methodology:

- **Sample Collection:** Obtain tumor biopsies from patients before and after treatment with ofranergene obadenovec.
- **Tissue Processing:** Formalin-fix and paraffin-embed the tumor tissue.
- **Immunohistochemistry:** Section the tissue and perform immunohistochemical staining for CD8 (to identify cytotoxic T-lymphocytes).
- **Microscopy and Imaging:** Scan the stained slides and acquire high-resolution digital images.
- **Quantification:** Use image analysis software to quantify the number of CD8-positive cells per unit area of the tumor.
- **Data Analysis:** Compare the levels of CD8+ T-cell infiltration before and after treatment.



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Workflow for analysis of tumor infiltrating lymphocytes.

Conclusion

Ofranergene obadenovec represents a novel and highly targeted approach to cancer therapy by specifically disrupting the tumor vasculature and inducing an anti-tumor immune response. While preclinical studies and early clinical trials showed promising results, the pivotal Phase III OVAL study in platinum-resistant ovarian cancer did not demonstrate a survival benefit. Further research is warranted to explore the potential of ofranergene obadenovec in other solid tumors, possibly in combination with other therapeutic modalities, and to identify predictive biomarkers that could help select patients most likely to respond to this innovative gene therapy. The detailed molecular mechanisms and experimental validation presented in this guide provide a solid foundation for future investigations in this area.

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